molecular formula C11H12FNO3 B13646724 Methyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Methyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Cat. No.: B13646724
M. Wt: 225.22 g/mol
InChI Key: KVUPOXYHOBKQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a carboxylate group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of Methyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoxazepine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride.

    Esterification: The carboxylate group is introduced through esterification reactions using methanol and suitable catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Methyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, leading to the formation of diverse derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to target proteins, while the benzoxazepine ring structure allows it to interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Methyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate can be compared with other benzoxazepine derivatives, such as:

  • Methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
  • Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
  • Methyl 9-iodo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated counterparts. The fluorine atom can enhance metabolic stability, bioavailability, and binding affinity to target proteins, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

methyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

InChI

InChI=1S/C11H12FNO3/c1-15-11(14)7-4-8-6-13-2-3-16-10(8)9(12)5-7/h4-5,13H,2-3,6H2,1H3

InChI Key

KVUPOXYHOBKQPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)F)OCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.